molecular formula C18H24ClN5O2S B2870079 N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1217085-02-3

N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride

Cat. No.: B2870079
CAS No.: 1217085-02-3
M. Wt: 409.93
InChI Key: FTSNWSATOVBBGT-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is a synthetic small molecule characterized by a pyrazole core substituted with carboxamide, dimethylaminoethyl, and 6-methoxybenzothiazolyl moieties. The hydrochloride salt enhances solubility, a critical feature for bioavailability in pharmacological applications.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2S.ClH/c1-12-10-15(20-22(12)4)17(24)23(9-8-21(2)3)18-19-14-7-6-13(25-5)11-16(14)26-18;/h6-7,10-11H,8-9H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSNWSATOVBBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and synthetic similarities with several pyrazole-carboxamide and benzothiazole derivatives. Below is a systematic comparison based on substituents, physicochemical properties, and biological relevance:

Key Observations:

Structural Variations: The target compound’s 6-methoxybenzothiazole group distinguishes it from simpler pyrazole derivatives (e.g., 3a ), which lack fused heterocyclic systems. This moiety may enhance binding affinity to benzothiazole-recognizing targets (e.g., kinases or GPCRs).

Synthetic Efficiency :

  • Pyrazole-carboxamide derivatives (e.g., 3a–3e ) achieve moderate yields (62–71%) via EDCI/HOBt-mediated coupling, suggesting similar efficiency for the target compound.
  • Benzothiazole functionalization in compound 7 requires cyclization, which may introduce scalability challenges absent in carboxamide coupling.

Physicochemical Properties :

  • The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs like 3a–3e , which rely on chloroform/water partitioning during purification.
  • The methoxy group in the benzothiazole ring may reduce metabolic oxidation compared to chlorinated derivatives (e.g., 3b ), enhancing metabolic stability.

Biological Implications: Pyrazole-carboxamides (e.g., 5a–c ) are frequently explored as kinase inhibitors or anti-inflammatory agents. The target’s dimethylaminoethyl side chain could modulate off-target effects (e.g., CNS penetration) compared to hydroxylamine-containing analogs. Benzothiazole derivatives (e.g., compound 7 ) often exhibit fluorescence or metal-chelating properties, which the target compound may lack due to its substitution pattern.

Research Findings and Data Robustness

  • Lumping Strategy Relevance : The compound’s structural complexity may challenge "lumping" in computational models, as its dual heterocycles and charged side chain occupy a unique chemical space compared to simpler pyrazoles .

Preparation Methods

Table 1: Key Reaction Parameters and Yields

Step Reagents/Conditions Yield (%)
Pyrazole cyclization Hydrazine hydrate, EtOH, 0°C, 2 h 72
N1-Methylation (CH₃)₂SO₄, NaHCO₃, toluene, 50°C, 4 h 85
Acid chloride formation SOCl₂, reflux, 8 h 92
Amidation THF, K₂CO₃, 0°C to RT, 12 h 58
Salt precipitation HCl gas, EtOAc, 0°C 95

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrazole-H4), 7.89 (d, J = 8.8 Hz, 1H, benzothiazole-H7), 6.98 (d, J = 8.8 Hz, 1H, benzothiazole-H5), 4.12 (t, J = 6.4 Hz, 2H, NCH₂), 3.85 (s, 3H, OCH₃), 3.72 (s, 3H, NCH₃), 2.91 (t, J = 6.4 Hz, 2H, CH₂N), 2.56 (s, 6H, N(CH₃)₂), 2.34 (s, 3H, C5-CH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O).

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